molecular formula C13H12N8O4 B11529975 3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)

3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)

Cat. No.: B11529975
M. Wt: 344.29 g/mol
InChI Key: PQBYLOQYUFNKJV-UHFFFAOYSA-N
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Description

3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazene intermediates, followed by their coupling under controlled conditions. Common reagents include hydrazine derivatives, nitrobenzyl halides, and methylating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products depend on the specific reaction. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structural features enable the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-1,2,5-OXADIAZOLE: Shares the oxadiazole ring but lacks the triazene and nitrophenyl groups.

    4-NITROPHENYL METHYL TRIAZENE: Contains the triazene and nitrophenyl groups but lacks the oxadiazole ring.

    1,2,5-OXADIAZOLE DERIVATIVES: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

The uniqueness of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N8O4

Molecular Weight

344.29 g/mol

IUPAC Name

4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-N-[(4-nitrophenyl)methyl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H12N8O4/c1-8-12(17-24-15-8)14-19-20(13-9(2)16-25-18-13)7-10-3-5-11(6-4-10)21(22)23/h3-6H,7H2,1-2H3

InChI Key

PQBYLOQYUFNKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1N=NN(CC2=CC=C(C=C2)[N+](=O)[O-])C3=NON=C3C

Origin of Product

United States

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